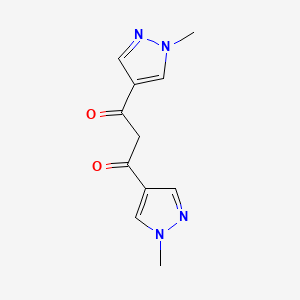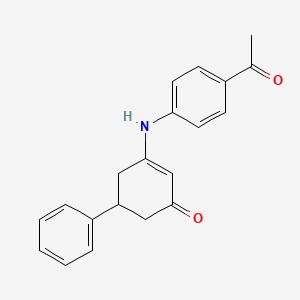![molecular formula C25H24N4O6 B2654859 ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate CAS No. 877656-66-1](/img/no-structure.png)
ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of benzofuro[3,2-d]pyrimidin-1(2H)-one, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups, including the benzofuro[3,2-d]pyrimidin-1(2H)-one core, the acetyl group, and the piperazine-1-carboxylate group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the functional groups present. For example, the presence of the carbonyl groups and the nitrogen in the piperazine ring could potentially make this compound polar and capable of forming hydrogen bonds .科学的研究の応用
Synthesis and Chemical Characterization
Research into similar complex organic compounds often focuses on their synthesis and potential as intermediates for further chemical transformations. For instance, the work by Abu-Hashem et al. (2020) on novel heterocyclic compounds derived from visnaginone and khellinone demonstrates the extensive synthetic applications of complex organic molecules. These compounds have been evaluated for their cyclooxygenase inhibition and analgesic and anti-inflammatory activities, highlighting their potential in medicinal chemistry research (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Chromatographic Analysis
The study by Chilmonczyk et al. (2005) on the structure-retention relationship in a series of chiral 1,4-disubstituted piperazine derivatives emphasizes the importance of chromatographic techniques in the analysis of complex organic molecules. Their work on resolving compounds into enantiomers using carbohydrate chiral stationary phases underscores the significance of analytical methods in chemical research (Chilmonczyk et al., 2005).
Biological Activity
The exploration of biological activities is a common theme in the research of complex organic molecules. Youssef et al. (2011) investigated the biocidal properties of certain compounds, indicating the potential of such molecules in developing new antimicrobial agents (Youssef, Abbady, Ahmed, & Omar, 2011). Similarly, Fang and Wei (2012) described a one-pot synthesis method for piperazine derivatives, highlighting the efficiency of synthesis techniques in creating molecules with potential therapeutic applications (Fang & Wei, 2012).
Antimicrobial and Anticancer Studies
Further research into similar compounds has also revealed their antimicrobial and anticancer properties. For instance, studies on pyrazolopyrimidin-4-one derivatives have shown promising antitumor activity against human breast adenocarcinoma cell lines, suggesting potential applications in cancer research (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate involves the condensation of piperazine-1-carboxylic acid with ethyl 4-(2-aminoacetyl)phenylacetate, followed by cyclization with 2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid. The resulting compound is then esterified with ethanol to yield the final product.", "Starting Materials": [ "Piperazine-1-carboxylic acid", "Ethyl 4-(2-aminoacetyl)phenylacetate", "2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid", "Ethanol" ], "Reaction": [ "Step 1: Condensation of piperazine-1-carboxylic acid with ethyl 4-(2-aminoacetyl)phenylacetate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield ethyl 4-(2-(piperazin-1-yl)acetyl)phenylacetate.", "Step 2: Cyclization of ethyl 4-(2-(piperazin-1-yl)acetyl)phenylacetate with 2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid in the presence of a base such as triethylamine (TEA) to yield ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate.", "Step 3: Esterification of ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate with ethanol in the presence of a catalyst such as sulfuric acid to yield the final product, ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate." ] } | |
CAS番号 |
877656-66-1 |
分子式 |
C25H24N4O6 |
分子量 |
476.489 |
IUPAC名 |
ethyl 4-[2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C25H24N4O6/c1-2-34-25(33)27-14-12-26(13-15-27)20(30)16-28-21-18-10-6-7-11-19(18)35-22(21)23(31)29(24(28)32)17-8-4-3-5-9-17/h3-11H,2,12-16H2,1H3 |
InChIキー |
GOVBMEQEIZFLDN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-[4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B2654776.png)



![N-([2,2'-bifuran]-5-ylmethyl)-4-bromothiophene-2-carboxamide](/img/structure/B2654786.png)
![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2654789.png)
![3-(4-Methoxyphenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]propanamide](/img/structure/B2654790.png)

![ethyl 2-[[4-(dibutylsulfamoyl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2654793.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)cyclohexanecarboxamide](/img/structure/B2654796.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2654797.png)

![1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfonyl)propan-1-amine](/img/structure/B2654799.png)